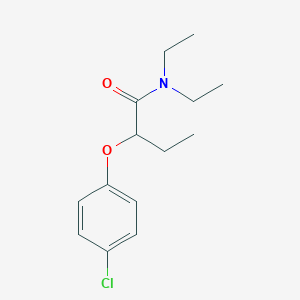![molecular formula C17H23FN2O2 B5323212 1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5323212.png)
1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit selective affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Studies have also shown that it can modulate the activity of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Mécanisme D'action
The mechanism of action of 1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine involves its interaction with the serotonin 5-HT1A receptor and the dopamine D2 receptor. It acts as a partial agonist at the 5-HT1A receptor, meaning that it can activate the receptor to a certain extent but not fully. It also acts as a partial agonist at the D2 receptor, meaning that it can activate the receptor to a certain extent but not fully. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are involved in the regulation of mood, anxiety, stress, reward, and motivation. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to enhance the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine in lab experiments include its selective affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Its synthetic nature also allows for precise control over the concentration and purity of the compound.
The limitations of using this compound in lab experiments include the lack of information on its long-term effects and its potential interactions with other compounds. Further studies are needed to fully understand the safety and efficacy of this compound.
Orientations Futures
There are several future directions for the study of 1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine. One direction is to further investigate its potential therapeutic applications in the treatment of mood and anxiety disorders. Another direction is to study its potential interactions with other compounds and its long-term effects. Additionally, further studies are needed to fully understand its mechanism of action and its role in the regulation of reward and motivation.
Méthodes De Synthèse
The synthesis of 1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine involves the reaction of 1-allylpiperazine with 4-fluorophenylacetic acid and butyryl chloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dichloromethane. The resulting compound is then purified using column chromatography to obtain the pure product.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-3-9-19-10-12-20(13-11-19)17(21)16(4-2)22-15-7-5-14(18)6-8-15/h3,5-8,16H,1,4,9-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPNSHVLRFAJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC=C)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-7-[3-methyl-2-(3-methylphenoxy)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5323130.png)
![2-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazole](/img/structure/B5323135.png)
![4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5323142.png)


![2-(acetylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-hydroxypropanamide](/img/structure/B5323162.png)
![1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5323185.png)
![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)
![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323203.png)


![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)
![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5323237.png)